molecular formula C19H28N2O4 B2932123 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide CAS No. 2034606-15-8

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide

Cat. No. B2932123
CAS RN: 2034606-15-8
M. Wt: 348.443
InChI Key: IRZDYZSDYFUZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.443. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Cyclic Dipeptidyl Ureas : Research has demonstrated the synthesis of cyclic dipeptidyl ureas, which are structurally similar to the compound . These compounds were created through Ugi reactions followed by subsequent steps, showcasing a methodology that could be applied to synthesize related compounds. The structural analysis of these compounds has provided insights into their tautomeric forms and potential hydrogen bonding capabilities (Sañudo et al., 2006).

  • Crystal and Molecular Docking Studies : Crystal structure analysis and molecular docking studies have been conducted on compounds with cyclohexane motifs, which are relevant to understanding the structural features and potential biological interactions of similar compounds. These studies offer insights into the conformational preferences and possible applications in designing compounds with desired biological activities (Kokila et al., 2017).

  • Regioselective Synthesis of Pyrimidine Annelated Heterocycles : A study on the regioselective synthesis of pyrimidine annelated heterocycles involving cyclohexenyl moieties provides a foundation for creating diverse heterocyclic compounds with potential pharmacological properties. This research underscores the versatility of cyclohexenyl-based compounds in synthesizing complex molecular architectures (Majumdar et al., 2001).

Potential Applications

  • Catalytic Conversion of 5-Hydroxymethylfurfural : While not directly related to the compound of interest, research on the catalytic conversion of 5-hydroxymethylfurfural (HMF) into various derivatives highlights the potential of furan-containing compounds (like the dimethylfuran part of the query compound) in producing value-added chemicals. These studies may provide a pathway for utilizing similar structures in industrial applications, ranging from materials science to biofuel production (Kong et al., 2018).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-13-12-16(14(2)25-13)17(22)9-11-21-19(24)18(23)20-10-8-15-6-4-3-5-7-15/h6,12,17,22H,3-5,7-11H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZDYZSDYFUZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCCC2=CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide

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